Bitertanol

Description

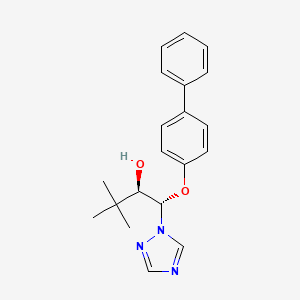

a triazole fungicide; structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-1-(4-phenylphenoxy)-1-(1,2,4-triazol-1-yl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-20(2,3)18(24)19(23-14-21-13-22-23)25-17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-14,18-19,24H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGPIBGGRCVEHQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2037502 | |

| Record name | Bitertanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index] Colorless crystalline solid with an aromatic odor; [AccuStandard MSDS] | |

| Record name | Bitertanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9434 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000075 [mmHg] | |

| Record name | Bitertanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9434 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

55179-31-2 | |

| Record name | Bitertanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55179-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bitertanol [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055179312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bitertanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-([1,1'-biphenyl]-4-yloxy)-α-tert-butyl-1H-1,2,4-triazol-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mode of Action of Bitertanol on Ergosterol Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bitertanol, a broad-spectrum triazole fungicide, exerts its antifungal activity by disrupting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's mode of action, focusing on its specific target, the consequential effects on fungal physiology, and the methods used to elucidate these processes. Quantitative data on its efficacy, detailed experimental protocols, and visual representations of the involved pathways are presented to serve as a valuable resource for researchers in mycology, drug development, and agricultural science.

Introduction

Ergosterol is a vital sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The biosynthetic pathway of ergosterol is a well-established target for antifungal agents, as it is unique to fungi, offering a degree of selective toxicity. This compound is a chiral triazole fungicide that effectively controls a wide range of fungal pathogens in agriculture. Its primary mode of action is the inhibition of a key enzyme in the ergosterol biosynthesis pathway, leading to fungal cell death or growth inhibition.

Molecular Target and Mechanism of Inhibition

The primary molecular target of this compound is the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51A1 or Erg11p) .[1][2] This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the conversion of lanosterol to ergosterol.

This compound, like other azole antifungals, contains a nitrogen atom in its triazole ring that binds to the heme iron atom in the active site of CYP51A1. This binding competitively inhibits the natural substrate, lanosterol, from accessing the active site, thereby blocking the demethylation process.[2] The inhibition of lanosterol 14α-demethylase leads to two major consequences for the fungal cell:

-

Depletion of Ergosterol: The blockage of the ergosterol biosynthesis pathway results in a significant reduction in the amount of ergosterol available for incorporation into the fungal cell membrane.

-

Accumulation of Toxic Sterol Intermediates: The inhibition of CYP51A1 causes the accumulation of lanosterol and other 14α-methylated sterol precursors. These aberrant sterols are incorporated into the fungal cell membrane, disrupting its normal structure and function.

The combined effect of ergosterol depletion and the accumulation of toxic intermediates leads to increased membrane permeability, altered activity of membrane-bound enzymes, and ultimately, the inhibition of fungal growth and proliferation.

Quantitative Data on Antifungal Activity

The efficacy of this compound varies depending on the fungal species and the specific stereoisomer of the molecule. The (1S,2R)-bitertanol stereoisomer has been shown to be the most effective.[3] The following tables summarize the available quantitative data on the antifungal activity of this compound.

Table 1: In Vitro Bioactivity of this compound Stereoisomers Against Various Fungal Pathogens [3]

| Fungal Species | Stereoisomer | Bioactivity (Relative Potency) |

| Botrytis cinerea | (1S,2R) | 10.2 times more potent than (1R,2S) in inhibiting spore germination |

| Gibberella zeae | (1S,2R) | 4.3 - 314.7 times more potent than other stereoisomers |

| Alternaria solani | (1S,2R) | 4.3 - 314.7 times more potent than other stereoisomers |

| Fusarium oxysporum | (1S,2R) | 4.3 - 314.7 times more potent than other stereoisomers |

| Rhizoctonia solani | (1S,2R) | 4.3 - 314.7 times more potent than other stereoisomers |

| Sclerotinia sclerotiorum | (1S,2R) | 4.3 - 314.7 times more potent than other stereoisomers |

| Phytophthora infestans | (1S,2R) | 4.3 - 314.7 times more potent than other stereoisomers |

| Colletotrichum gloeosporioides | (1S,2R) | 4.3 - 314.7 times more potent than other stereoisomers |

Note: The original study did not provide standard IC50 or MIC values in a comparative table format but rather relative potencies.

Experimental Protocols

In Vitro Lanosterol 14α-Demethylase Inhibition Assay

This assay directly measures the inhibitory effect of this compound on its target enzyme.

Principle: The activity of lanosterol 14α-demethylase can be determined by monitoring the conversion of a radiolabeled substrate (e.g., [³H]lanosterol) to its demethylated product. The inhibitory effect of this compound is quantified by measuring the reduction in product formation in the presence of the compound.

Materials:

-

Microsomal fraction containing lanosterol 14α-demethylase (prepared from a fungal culture, e.g., Saccharomyces cerevisiae or a target pathogen).

-

[³H]Lanosterol (radiolabeled substrate).

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

-

This compound stock solution (in a suitable solvent like DMSO).

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Scintillation cocktail and scintillation counter.

-

Thin-layer chromatography (TLC) plates and developing solvent system.

Procedure:

-

Enzyme Preparation: Prepare a microsomal fraction from the desired fungal species expressing lanosterol 14α-demethylase.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, NADPH regenerating system, and the microsomal enzyme preparation.

-

Inhibitor Addition: Add varying concentrations of this compound (or solvent control) to the reaction mixtures and pre-incubate for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37°C).

-

Initiation of Reaction: Start the reaction by adding the radiolabeled substrate, [³H]lanosterol.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at the optimal temperature with shaking.

-

Reaction Termination and Extraction: Stop the reaction by adding a strong base (e.g., KOH in methanol) and heat to saponify the lipids. Extract the sterols with an organic solvent (e.g., hexane).

-

Analysis:

-

Separate the substrate ([³H]lanosterol) from the demethylated product by TLC.

-

Scrape the corresponding spots from the TLC plate into scintillation vials.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Fungal Sterol Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol allows for the qualitative and quantitative analysis of the sterol composition of fungal cells, demonstrating the depletion of ergosterol and the accumulation of lanosterol after this compound treatment.[4][5][6][7][8][9]

Principle: Fungal cells are treated with this compound, and their total sterols are extracted. The sterol fraction is then derivatized and analyzed by GC-MS to identify and quantify the different sterol components.

Materials:

-

Fungal culture.

-

This compound.

-

Saponification solution (e.g., methanolic potassium hydroxide).

-

Organic solvent for extraction (e.g., n-hexane or chloroform:methanol).

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).

-

Internal standard (e.g., cholesterol or stigmasterol).

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

Procedure:

-

Fungal Culture and Treatment: Grow the fungal culture to the desired growth phase and then expose it to a specific concentration of this compound (and a solvent control) for a defined period.

-

Cell Harvesting and Lysis: Harvest the fungal cells by centrifugation and wash them. Lyse the cells to release the cellular contents.

-

Saponification and Extraction:

-

Resuspend the cell pellet in the saponification solution and add the internal standard.

-

Heat the mixture (e.g., at 80°C for 1-2 hours) to hydrolyze sterol esters and other lipids.

-

After cooling, extract the non-saponifiable lipids (containing the free sterols) with an organic solvent.

-

-

Derivatization:

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Add the derivatizing agent to the dried extract and heat (e.g., at 60°C for 30 minutes) to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Separate the different sterol-TMS ethers on a suitable capillary column.

-

Identify the sterols based on their retention times and mass fragmentation patterns by comparing them to known standards and library data.

-

Quantify the individual sterols by integrating the peak areas and normalizing them to the internal standard.

-

-

Data Analysis: Compare the sterol profiles of the this compound-treated samples with the control samples to demonstrate the decrease in ergosterol and the accumulation of lanosterol and other 14α-methylated sterols.

Visualizing the Mode of Action

Ergosterol Biosynthesis Pathway and this compound's Point of Inhibition

The following diagram illustrates the key steps in the late pathway of ergosterol biosynthesis and highlights the specific point of inhibition by this compound.

Caption: The ergosterol biosynthesis pathway, highlighting the inhibition of lanosterol 14α-demethylase (Erg11) by this compound.

Experimental Workflow for Studying this compound's Mode of Action

The following diagram outlines a typical experimental workflow to investigate the mode of action of this compound.

Caption: A logical workflow for the experimental investigation of this compound's mode of action.

Mechanisms of Resistance

Fungal resistance to azole fungicides, including this compound, is a growing concern. The primary mechanisms of resistance include:

-

Target Site Modification: Point mutations in the ERG11 (CYP51A1) gene can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme. These changes can reduce the binding affinity of this compound to its target, thereby decreasing its inhibitory effect.

-

Overexpression of the Target Enzyme: Increased expression of the ERG11 gene, often due to mutations in its promoter region, can lead to higher cellular levels of the lanosterol 14α-demethylase enzyme. This requires higher concentrations of the fungicide to achieve effective inhibition.

-

Efflux Pump Overexpression: Fungi can develop resistance by overexpressing membrane transporters, such as ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters. These pumps actively efflux the fungicide out of the cell, reducing its intracellular concentration and its ability to reach the target enzyme.

-

Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other enzymes of the ergosterol biosynthesis pathway can sometimes compensate for the inhibition of lanosterol 14α-demethylase, allowing the fungus to survive in the presence of the fungicide.

Conclusion

This compound is a potent inhibitor of ergosterol biosynthesis in fungi, specifically targeting the lanosterol 14α-demethylase enzyme. This inhibition leads to a cascade of events, including the depletion of ergosterol and the accumulation of toxic sterol intermediates, which ultimately disrupt fungal cell membrane integrity and function. Understanding the molecular details of this mode of action, as outlined in this guide, is crucial for the rational design of new antifungal agents, the management of fungicide resistance, and the effective use of this compound in controlling fungal diseases. The provided experimental protocols and visual aids serve as a practical resource for researchers dedicated to advancing our knowledge in this critical area of study.

References

- 1. fao.org [fao.org]

- 2. researchgate.net [researchgate.net]

- 3. Stereoselective bioactivity, toxicity and degradation of the chiral triazole fungicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective Separation of the Fungicide this compound Stereoisomers by High-Performance Liquid Chromatography and Their Degradation in Cucumber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. openriver.winona.edu [openriver.winona.edu]

Toxicological Profile of Bitertanol in Mammalian Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bitertanol is a broad-spectrum triazole fungicide used to control various fungal diseases in crops. Its potential for human and environmental exposure necessitates a thorough understanding of its toxicological profile in mammalian systems. This technical guide provides a comprehensive overview of the key toxicological findings for this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of its toxicity.

Acute Toxicity

This compound exhibits low acute toxicity when administered orally to various mammalian species.

Table 1: Acute Toxicity of this compound

| Species | Sex | Route of Administration | LD50 (mg/kg bw) | Reference |

| Rat | M & F | Oral | > 5000 | [1][2] |

| Mouse | M & F | Oral | > 5000 | |

| Rabbit | M & F | Dermal | > 5000 |

Experimental Protocol: Acute Oral Toxicity Study (as per OECD Guideline 423)

An acute oral toxicity study is conducted to determine the median lethal dose (LD50) of a substance after a single oral administration.

-

Test Animals: Typically, young adult nulliparous and non-pregnant female rats (e.g., Wistar strain) are used. Animals are fasted prior to dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage. A limit test at 2000 mg/kg body weight is often performed first. If no mortality is observed, further testing at higher doses may not be necessary.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

Experimental Workflow for an Acute Oral Toxicity Study (OECD 423)

Caption: Workflow for an acute oral toxicity study following OECD 423.

Subchronic and Chronic Toxicity

Repeated oral administration of this compound in mammalian models has primarily identified the liver as a target organ.

Table 2: Subchronic and Chronic Oral Toxicity of this compound

| Species | Duration | Dose Levels (ppm in diet) | NOAEL (mg/kg bw/day) | Key Findings | Reference |

| Rat | 90 days | 0, 100, 400, 1600 | 7 (M), 7.4 (F) | Liver weight increase, hepatocellular hypertrophy | |

| Rat | 2 years | 0, 20, 100, 500 | 1 (M), 1.3 (F) | Increased liver weight | |

| Mouse | 2 years | 0, 20, 100, 500 | 25 (M & F) | Increased liver weight, eosinophilic foci in the liver | |

| Dog | 1 year | 0, 10, 40, 160 | 1 | Ocular effects (tapetal reflex alterations) |

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (as per OECD Guideline 408)

This study provides information on the adverse effects of a substance following repeated oral administration for 90 days.[2][3][4][5][6]

-

Test Animals: Young, healthy rodents (typically rats) are used, with at least 10 males and 10 females per dose group.

-

Dose Administration: The test substance is administered daily in graduated doses via the diet, drinking water, or gavage for 90 days. At least three dose levels and a control group are used.

-

Observations:

-

Clinical Observations: Daily checks for signs of toxicity and mortality.

-

Body Weight and Food/Water Consumption: Recorded weekly.

-

Hematology and Clinical Biochemistry: Blood samples are collected at termination (and optionally at an interim period) to analyze parameters related to red and white blood cells, clotting factors, and organ function (e.g., liver enzymes, kidney function markers).

-

Ophthalmology: Examinations are performed before the start of the study and at termination.

-

-

Pathology: All animals are subjected to a full gross necropsy. A comprehensive set of organs and tissues from animals in the control and high-dose groups are examined microscopically.

Workflow for a 90-Day Oral Toxicity Study (OECD 408)

Caption: Workflow for a 90-day oral toxicity study following OECD 408.

Carcinogenicity

Long-term studies in rats and mice have not shown evidence of a carcinogenic effect of this compound.

Table 3: Carcinogenicity of this compound

| Species | Duration | Dose Levels (ppm in diet) | Key Findings | Reference |

| Rat | 2 years | 0, 20, 100, 500 | No evidence of carcinogenicity | |

| Mouse | 2 years | 0, 20, 100, 500 | No evidence of carcinogenicity |

Experimental Protocol: Combined Chronic Toxicity/Carcinogenicity Study (as per OECD Guideline 453)

This study is designed to determine the chronic toxicity and carcinogenic potential of a substance administered over the majority of the lifespan of the test animal.[7][8][9][10][11]

-

Test Animals: Typically, rats or mice are used, with at least 50 animals of each sex per dose group for the carcinogenicity phase.

-

Dose Administration: The test substance is administered daily for 18-24 months (mice) or 24 months (rats), usually in the diet. At least three dose levels plus a control group are used.

-

Observations: Similar to the 90-day study, but with an extended duration. Observations include clinical signs, body weight, food consumption, hematology, clinical biochemistry, and urinalysis at multiple time points.

-

Pathology: A complete histopathological examination is performed on all animals in all groups.

Reproductive and Developmental Toxicity

This compound has shown potential for developmental toxicity at maternally toxic doses.

Table 4: Reproductive and Developmental Toxicity of this compound

| Study Type | Species | Dose Levels (mg/kg bw/day) | NOAEL (mg/kg bw/day) | Key Findings | Reference |

| Developmental | Rat | 0, 10, 30, 100 | 10 (maternal), 30 (developmental) | Reduced maternal body weight gain, increased incidence of supernumerary ribs at the highest dose. | |

| Developmental | Rabbit | 0, 10, 30, 100 | 10 (maternal), 10 (developmental) | Reduced maternal body weight gain, increased post-implantation loss at the highest dose. | [12] |

| Two-generation | Rat | 0, 20, 100, 500 (ppm in diet) | 20 ppm (parental and offspring) | Decreased pup weight gain at higher doses. | [13][14][15][16][17] |

Experimental Protocol: Prenatal Developmental Toxicity Study (as per OECD Guideline 414)

This study is designed to assess the effects of a substance on the pregnant female and the developing embryo and fetus.[16][18][19][20][21][22]

-

Test Animals: Pregnant rats and rabbits are typically used. At least 20 pregnant females per dose group are recommended.

-

Dose Administration: The test substance is administered daily from implantation to the day before caesarean section.

-

Maternal Observations: Clinical signs, body weight, and food consumption are monitored throughout gestation.

-

Fetal Examination: Near term, the dams are euthanized, and the uterine contents are examined. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

Experimental Protocol: Two-Generation Reproductive Toxicity Study (as per OECD Guideline 416)

This study evaluates the effects of a substance on reproductive performance and the development of offspring over two generations.[14][15][16][17]

-

Test Animals: Rats are the preferred species.

-

Dose Administration: The test substance is administered continuously to the parent (P) generation before mating, during mating, gestation, and lactation. The first-generation (F1) offspring are then selected and dosed through to mating to produce the second generation (F2).

-

Endpoints:

-

Parental: Mating performance, fertility, gestation length, parturition, and lactation.

-

Offspring: Viability, body weight, sex ratio, and developmental landmarks.

-

-

Pathology: Gross and microscopic examination of reproductive organs.

Genotoxicity

The available data on the genotoxicity of this compound is not extensive in the provided search results. However, the general approach to testing for genotoxicity is outlined below. Triazole fungicides as a class have been shown to induce genotoxicity, with oxidative stress being a potential key mechanism.[23][24]

Table 5: Genotoxicity of this compound (Illustrative)

| Assay Type | Test System | Metabolic Activation | Result |

| Ames Test | Salmonella typhimurium | With and without S9 | |

| Chromosome Aberration | Mammalian cells (e.g., CHO) | With and without S9 |

Note: Specific results for this compound were not found in the provided search results.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)

This in vitro assay is used to detect gene mutations.[25][26][27][28][29][30]

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

-

Procedure: Bacteria are exposed to the test substance with and without a metabolic activation system (S9 fraction from rat liver). The number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) is counted.

-

Interpretation: A significant, dose-related increase in the number of revertant colonies indicates a mutagenic potential.

Experimental Protocol: In Vitro Mammalian Chromosome Aberration Test (as per OECD Guideline 473)

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[31][32][33]

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

-

Procedure: Cells are exposed to the test substance with and without a metabolic activation system. After an appropriate incubation period, cells are harvested, and metaphase chromosomes are examined for structural abnormalities (e.g., breaks, gaps, rearrangements).

-

Interpretation: A significant, dose-related increase in the percentage of cells with chromosomal aberrations indicates clastogenic potential.

Signaling Pathways and Mechanism of Toxicity

The primary mechanism of action of this compound as a fungicide is the inhibition of ergosterol biosynthesis. While this is specific to fungi, high doses in mammals can lead to off-target effects. The hepatotoxicity observed with triazole fungicides is thought to be mediated through the activation of nuclear receptors and the induction of oxidative stress.[34][35][36][37][38][39][40][41][42][43][44]

Pregnane X Receptor (PXR) Activation

Triazole fungicides have been shown to activate the Pregnane X Receptor (PXR), a key regulator of xenobiotic metabolism in the liver.[34][35][36][37][38][39][40][41][42][43][44]

Signaling Pathway of Triazole-Induced Hepatotoxicity via PXR Activation

Caption: PXR activation by triazoles leading to hepatotoxicity.

Oxidative Stress

Exposure to triazole fungicides has been associated with the induction of oxidative stress, characterized by an increase in reactive oxygen species (ROS). This can lead to cellular damage, including lipid peroxidation and DNA damage.[24][45]

Signaling Pathway of Triazole-Induced Oxidative Stress

Caption: Induction of oxidative stress by triazole fungicides.

Conclusion

This compound demonstrates a low acute toxicity profile in mammalian models. The primary target organ upon repeated exposure is the liver, with effects such as increased liver weight and hepatocellular hypertrophy. These effects are likely mediated through the activation of the PXR nuclear receptor and the induction of oxidative stress. No evidence of carcinogenicity has been observed in long-term studies. Developmental toxicity has been noted at doses that also cause maternal toxicity. Further research is warranted to fully elucidate the specific signaling pathways involved in this compound's toxicity and to clarify its genotoxic potential. This comprehensive toxicological profile is essential for conducting accurate risk assessments and ensuring the safe use of this fungicide.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. ask-force.org [ask-force.org]

- 7. oecd.org [oecd.org]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. oecd.org [oecd.org]

- 10. Test No. 453: Combined Chronic Toxicity/Carcinogenicity Studies - Overton [app.overton.io]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. researchgate.net [researchgate.net]

- 13. Two-generation reproductive toxicity studies in rats with extra parameters for detecting endocrine disrupting activity: introductory overview of results for nine chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 17. researchgate.net [researchgate.net]

- 18. The Threshold of Toxicological Concern for prenatal developmental toxicity in rats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. Reproductive toxicity – developmental studies (teratogenicity) (two species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 22. oecd.org [oecd.org]

- 23. researchgate.net [researchgate.net]

- 24. Triazole fungicides induce genotoxicity via oxidative stress in mammals in vivo: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. scielo.br [scielo.br]

- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 27. Evaluation of Betulin Mutagenicity by Salmonella/Microsome Test - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Analysis of chemical structures and mutations detected by Salmonella TA98 and TA100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. apps.dtic.mil [apps.dtic.mil]

- 32. Chromosome aberration and sister chromatid exchange tests in Chinese hamster ovary cells in vitro: II. Results with 20 chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. academic.oup.com [academic.oup.com]

- 35. researchgate.net [researchgate.net]

- 36. The fungicide propiconazole induces hepatic steatosis and activates PXR in a mouse model of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. The Connection of Azole Fungicides with Xeno-Sensing Nuclear Receptors, Drug Metabolism and Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 38. The Connection of Azole Fungicides with Xeno-Sensing Nuclear Receptors, Drug Metabolism and Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. New Approach Methods for Hazard Identification: A Case Study with Azole Fungicides Affecting Molecular Targets Associated with the Adverse Outcome Pathway for Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 40. Role of the Pregnane X Receptor in Binge Ethanol-Induced Steatosis and Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 41. Pregnane X receptor promotes ethanol-induced hepatosteatosis in mice | Semantic Scholar [semanticscholar.org]

- 42. The nuclear receptor PXR is a lithocholic acid sensor that protects against liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 43. researchgate.net [researchgate.net]

- 44. The xenobiotic receptors PXR and CAR in liver physiology, an update - PMC [pmc.ncbi.nlm.nih.gov]

- 45. Triazole fungicide tebuconazole induces apoptosis through ROS-mediated endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Impact of Bitertanol on Cytochrome P450 Enzymes: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical effects of the triazole fungicide, bitertanol, on cytochrome P450 (CYP) enzymes. This compound exhibits a dual role, acting as both an inhibitor and an inducer of various CYP isoforms, a characteristic with significant implications for xenobiotic metabolism and potential drug-drug interactions. This document synthesizes available quantitative data, details relevant experimental methodologies, and visually represents the key biochemical pathways involved.

Quantitative Effects of this compound on CYP Enzyme Activity

This compound's interaction with cytochrome P450 enzymes is multifaceted, involving both the inhibition and induction of different isoforms. The following tables summarize the key quantitative findings from in vitro and in vivo studies.

Table 1: Inhibitory Effects of this compound on CYP Enzymes

| CYP Isoform | Test System | Substrate | IC50 Value | Reference |

| CYP1A | Rat liver microsomes | 7-Ethoxyresorufin | 0.8 µM / 0.9 µM | [1] |

| CYP3A4 | Human | Not Specified | 2.74 µM | [2] |

Table 2: Inductive Effects of this compound on CYP Enzymes in Rats (In Vivo)

| CYP Isoform | Dose (mg/kg) | Fold Increase in Catalytic Activity | Fold Increase in Protein Levels | Reference |

| CYP1A1 | 10 | 2-fold (7-ethoxyresorufin O-deethylation) | Not Specified | [1] |

| CYP1A1 | 25 | 4-fold (7-ethoxyresorufin O-deethylation) | 10-fold (liver), 13-fold (kidney), 17-fold (lung) | [1] |

| CYP1A1 | 100 | 14-fold (7-ethoxyresorufin O-deethylation) | Not Specified | [1] |

| CYP2B | - | Smaller increase than CYP1A1 | Smaller increase than CYP1A1 | [1] |

| CYP3A | - | Smaller increase than CYP1A1 | Smaller increase than CYP1A1 | [1] |

Mechanism of Action: Inhibition of Fungal Sterol Biosynthesis

This compound's primary mode of action as a fungicide is the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[3][4] This process is heavily reliant on a cytochrome P450 enzyme, lanosterol 14α-demethylase. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death.

Caption: Inhibition of Fungal Ergosterol Biosynthesis by this compound.

Experimental Protocols

This section outlines the methodologies employed in the key experiments cited in this guide.

In Vitro CYP Inhibition Assay (7-Ethoxyresorufin O-deethylation)

This assay is used to determine the inhibitory potential of a compound on CYP1A activity.

Materials:

-

Rat liver microsomes

-

This compound (various concentrations)

-

7-Ethoxyresorufin (substrate)

-

NADPH (cofactor)

-

Phosphate buffer (pH 7.4)

-

Fluorometer

Procedure:

-

Prepare a reaction mixture containing rat liver microsomes, phosphate buffer, and varying concentrations of this compound (0.01-100 µM).

-

Pre-incubate the mixture at 37°C for a specified time.

-

Initiate the reaction by adding 7-ethoxyresorufin.

-

Start the enzymatic reaction by adding NADPH.

-

Monitor the formation of the fluorescent product, resorufin, over time using a fluorometer.

-

Calculate the rate of reaction for each this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.

In Vivo CYP Induction Study in Rats

This protocol is designed to assess the ability of this compound to induce the expression of CYP enzymes in a living organism.

Materials:

-

Male Wistar rats

-

This compound

-

Corn oil (vehicle)

-

Materials for tissue homogenization and microsome preparation

-

Reagents for enzyme activity assays (e.g., 7-ethoxyresorufin) and protein quantification (e.g., Western blot antibodies for CYP1A1, CYP2B, CYP3A)

Procedure:

-

Divide rats into groups and administer this compound intraperitoneally at different doses (e.g., 10, 25, and 100 mg/kg) daily for a set period (e.g., 4 days). A control group receives the vehicle (corn oil) only.

-

At the end of the treatment period, euthanize the animals and collect liver, kidney, and lung tissues.

-

Prepare microsomes from the collected tissues through differential centrifugation.

-

Measure the catalytic activity of specific CYP isoforms using probe substrates (e.g., 7-ethoxyresorufin O-deethylation for CYP1A).

-

Quantify the protein levels of specific CYP isoforms using immunoblot (Western blot) analysis with corresponding antibodies.

-

Perform RT-PCR analysis on total RNA extracted from the tissues to measure the mRNA levels of CYP1A1, CYP2B, and CYP3A.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for assessing the inhibitory and inductive effects of this compound on CYP enzymes.

References

Metabolic Transformation of Bitertanol: A Technical Guide for Researchers

An in-depth examination of the biotransformation of the fungicide Bitertanol in plant and animal systems, detailing metabolic pathways, quantitative residue data, and analytical methodologies.

Introduction

This compound is a broad-spectrum systemic fungicide belonging to the triazole class. Its efficacy in controlling a range of fungal diseases in crops necessitates a thorough understanding of its metabolic fate in both target plant species and non-target organisms, particularly animals. This technical guide provides a comprehensive overview of the metabolic transformation of this compound, designed for researchers, scientists, and professionals in drug development and regulatory affairs. The following sections detail the metabolic pathways, present quantitative data on residue levels, and outline the experimental protocols for analysis, offering a core resource for studies on this fungicide.

Metabolic Pathways

This compound undergoes distinct metabolic transformations in plant and animal systems. In animals, the primary metabolic routes involve hydroxylation and oxidation, leading to more polar and readily excretable compounds. In plants, metabolism is generally slower, with oxidation and conjugation being the principal transformation processes.

Animal Metabolism of this compound

The metabolic pathway of this compound in animals, such as rats, dairy cows, and hens, is characterized by rapid absorption and extensive biotransformation. The main reactions include:

-

Hydroxylation: The biphenyl ring of this compound is hydroxylated, primarily at the para-position, to form p-hydroxythis compound. Dihydroxylated metabolites have also been identified.

-

Oxidation: The tert-butyl group can be oxidized to form this compound alcohol and the corresponding this compound carboxylic acid.

-

Aryl O-methylation: Methylation of the hydroxylated aromatic ring is another observed metabolic step.

-

Conjugation: The hydroxylated metabolites can undergo conjugation with glucuronic acid or sulfate to form more water-soluble conjugates, facilitating their excretion.

The primary route of elimination is through the feces, largely via biliary excretion. Notably, the parent compound, this compound, is typically not detected in urine or bile, indicating extensive metabolism.[1]

Plant Metabolism of this compound

In plants, the metabolism of this compound is considerably slower than in animals, and the unchanged parent compound often constitutes the major portion of the residue. The key metabolic transformations include:

-

Oxidation: The secondary alcohol group of this compound can be oxidized to its corresponding ketone, BUE 1662.

-

Oxidative Cleavage: The biphenyl moiety can be cleaved to form this compound benzoic acid (BUE 2684).

-

Conjugation: The parent molecule can be conjugated with sugars, such as in the formation of a malonyl glucoside.

-

Triazole Cleavage: In certain plants like wheat, particularly after seed treatment, the triazole ring is cleaved from the parent molecule, leading to the formation of triazolylalanine and triazolylacetic acid as the major metabolites by the time of harvest.

Quantitative Data on this compound Metabolism

The distribution and concentration of this compound and its metabolites vary significantly between animal and plant species, as well as among different tissues and time points post-application. The following tables summarize the available quantitative data.

Table 1: Distribution of this compound Residues in a Lactating Dairy Cow

| Matrix | % of Recovered Radioactivity | Residue Level (mg/kg as this compound) |

| Feces | 82.8% | - |

| Urine | 9.3% | - |

| Milk | 0.2% | ≤ 0.009 |

| Liver | - | 0.82 |

| Kidney | - | 0.11 |

| Muscle | - | 0.01 |

| Fat | - | 0.03 |

Data from a study involving a single oral dose of 0.2 mg/kg body weight, with tissue residues measured after subsequent daily dosing for 5 days.[2]

Table 2: Composition of this compound Residues in Chicken Tissues

| Compound | Liver (% of 14C) | Kidney (% of 14C) | Muscle (% of 14C) | Fat (% of 14C) | Eggs (% of 14C) |

| This compound | 34.7 | 27.2 | 67.8 | 78.2 | 36.6 |

| p-Hydroxy-bitertanol (Free) | 14.7 | 27.7 | 23.2 | 12.1 | 6.4 |

| p-Hydroxy-bitertanol (Conjugated) | 25.4 | 24.8 | 1.5 | - | 37.9 |

| This compound Alcohol (Free) | 1.2 | 1.8 | - | - | 0.5 |

Values represent the percentage of total radioactivity in each tissue identified as the specific compound following oral administration.[2]

Table 3: this compound and Metabolite Residues in Peanut Plants

| Days After Treatment | Residue Component | Surface Residue (% of Total Recovered 14C) | Absorbed Residue (% of Total Recovered 14C) |

| 12 | This compound | 70.3 | 23.1 |

| Metabolite R-1 (glucoside) | - | 2.4 | |

| 28 | This compound | 59.7 | 25.3 |

| Metabolite R-1 (glucoside) | - | 4.3 |

Data from a study on 1-month-old peanut plants treated with 14C-Bitertanol.[2]

Experimental Protocols

Accurate quantification and identification of this compound and its metabolites require robust analytical methodologies. The following sections outline typical experimental protocols for animal and plant metabolism studies.

Animal Metabolism Study Protocol (Rat)

A representative experimental workflow for a rat metabolism study is depicted below.

1. Animal Dosing and Sample Collection:

-

Sprague-Dawley rats are administered a single oral dose of [14C]-Bitertanol (radiolabeled on the biphenyl or triazole ring) via gavage.

-

Animals are housed in metabolism cages to allow for the separate collection of urine and feces over a period of 72-96 hours.

-

At the end of the collection period, animals are euthanized, and tissues (liver, kidney, muscle, fat) are harvested.

2. Sample Preparation and Extraction:

-

Feces and tissues are homogenized.

-

Samples are extracted with an organic solvent such as acetonitrile or methanol, followed by partitioning with a non-polar solvent like hexane to remove lipids.

-

Urine samples may be directly analyzed or subjected to solid-phase extraction (SPE) for cleanup and concentration.

3. Analysis and Quantification:

-

Total radioactivity in samples is determined by liquid scintillation counting (LSC).

-

Metabolite profiling is performed using high-performance liquid chromatography (HPLC) with a radiometric detector.

-

Identification of metabolites is achieved by co-chromatography with reference standards and by spectroscopic techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) after appropriate derivatization if necessary.

Plant Metabolism Study Protocol (Apple)

1. Application and Sampling:

-

[14C]-Bitertanol is applied to the surface of developing apples as a foliar spray, simulating agricultural practice.

-

Apples are harvested at various time intervals post-application.

2. Sample Processing:

-

The surface of the apple is rinsed with a solvent like methanol to remove unabsorbed residues.

-

The apple peel and pulp are separated and homogenized.

3. Extraction and Cleanup:

-

The homogenized peel and pulp are extracted with a solvent mixture, for example, acetone/water.

-

The extract is partitioned with a non-polar solvent (e.g., dichloromethane) to separate the analytes.

-

Further cleanup of the organic phase can be performed using gel permeation chromatography (GPC) or solid-phase extraction (SPE) cartridges (e.g., Florisil).[2]

4. Analytical Determination:

-

The final extract is analyzed by gas chromatography with a nitrogen-phosphorus detector (GC-NPD) or by GC-MS for identification and quantification of this compound and its metabolites.[1] HPLC with UV or fluorescence detection can also be employed.

Analytical Method for this compound Residue in Strawberries

A specific method for determining this compound residues in strawberries has been developed, which involves the following steps:

-

Extraction: Samples are extracted with ethyl acetate.

-

Cleanup: The ethyl acetate extract is passed through tandem solid-phase extraction columns (anion-exchange and aminopropyl bonded silica).

-

Determination: this compound residues are quantified by liquid chromatography with fluorescence detection.

-

Confirmation: Positive results are confirmed by gas chromatography/mass spectrometry with mass-selective detection.

This method has shown recoveries ranging from 92.1% to 99.1% with a detection limit of 0.01 µg/g.[3][4]

Conclusion

The metabolic transformation of this compound is a complex process that differs significantly between plant and animal systems. In animals, rapid and extensive metabolism leads to the formation of hydroxylated and oxidized derivatives that are readily excreted. In contrast, plant metabolism is slower, with the parent compound often being the primary residue, alongside oxidative and conjugated metabolites. A thorough understanding of these metabolic pathways and the resulting residue profiles is crucial for assessing the safety of this compound for consumers and the environment. The experimental protocols outlined in this guide provide a framework for conducting robust and reliable studies on the metabolic fate of this important fungicide.

References

- 1. fao.org [fao.org]

- 2. Stereoselective Separation of the Fungicide this compound Stereoisomers by High-Performance Liquid Chromatography and Their Degradation in Cucumber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of this compound residues in strawberries by liquid chromatography with fluorescence detection and confirmation by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 759. This compound (Pesticide residues in food: 1987 evaluations Part II Toxicology) [inchem.org]

Endocrine Disruption Potential of Bitertanol and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bitertanol, a broad-spectrum triazole fungicide, has come under scrutiny for its potential to disrupt the endocrine system. This technical guide provides a comprehensive overview of the current scientific understanding of the endocrine-disrupting properties of this compound and its metabolites. Through a detailed examination of in vitro and in vivo studies, this document elucidates the mechanisms of action, summarizes quantitative data on its effects, and outlines the experimental protocols used to assess its endocrine disruption potential. The guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development involved in the assessment of environmental chemicals and their impact on hormonal homeostasis.

Introduction

This compound is a chiral fungicide widely used in agriculture to control a variety of fungal diseases on fruits, vegetables, and cereals. As a member of the triazole class of fungicides, its primary mode of action is the inhibition of ergosterol biosynthesis in fungi. However, the structural similarity of the triazole moiety to components of steroid hormones has raised concerns about its potential to interfere with the endocrine systems of non-target organisms, including mammals. This document synthesizes the available scientific literature to provide a detailed technical guide on the endocrine disruption potential of this compound and its primary metabolites.

Mechanisms of Endocrine Disruption

Current research indicates that this compound primarily exerts its endocrine-disrupting effects through antagonistic actions on several key nuclear receptors and by inhibiting crucial enzymes involved in steroid hormone synthesis.

Antagonism of Steroid Hormone Receptors

This compound has been shown to act as an antagonist for the Estrogen Receptor (ER), Androgen Receptor (AR), and Thyroid Hormone Receptor (TR). This antagonism can lead to the disruption of normal hormonal signaling pathways.

-

Estrogen Receptor (ER) Antagonism: Studies have demonstrated that all four stereoisomers of this compound exhibit stereoselective antagonistic effects on the Estrogen Receptor.[1] This means that this compound can bind to the ER without activating it, thereby blocking the binding of endogenous estrogens like estradiol and preventing the transcription of estrogen-responsive genes.

-

Androgen Receptor (AR) Antagonism: this compound has been identified as an antagonist of the Androgen Receptor.[2] By binding to the AR, it can inhibit the action of androgens such as testosterone and dihydrotestosterone, potentially leading to anti-androgenic effects.

-

Thyroid Hormone Receptor (TR) Antagonism: Two of this compound's stereoisomers, (1S,2R)-bitertanol and (1R,2S)-bitertanol, have been shown to have antagonistic effects on the Thyroid Hormone Receptor.[1] This can interfere with the regulation of metabolism, growth, and development orchestrated by thyroid hormones.

Inhibition of Steroidogenesis

This compound can also disrupt the endocrine system by interfering with the synthesis of steroid hormones, a process known as steroidogenesis.

-

Aromatase Inhibition: As a triazole fungicide, this compound is known to inhibit aromatase (CYP19A1), a key enzyme that catalyzes the conversion of androgens to estrogens.[3][4] This inhibition can lead to a decrease in estrogen levels and a potential increase in androgen levels.

Quantitative Data on Endocrine Disruption

| Endpoint | Assay System | Parameter | Value | Reference |

| Androgenesis | H295R cells | LOEC for decreased testosterone production | 1.6 µM | [4] |

| Estrogenesis | H295R cells | LOEC for decreased estradiol production | 12.5 µM | [5] |

| Estrogen Receptor Antagonism | Reporter Gene Assay | Qualitative antagonistic effects observed for all four stereoisomers. | No quantitative data available | [1] |

| Thyroid Receptor Antagonism | Reporter Gene Assay | Qualitative antagonistic effects observed for (1S,2R) and (1R,2S) stereoisomers. | No quantitative data available | [1] |

| Aromatase Inhibition | Not specified | Qualitative inhibition of aromatase activity. | No quantitative data available | [3] |

Note: The absence of standardized IC50/EC50 values highlights a significant data gap in the toxicological profile of this compound. Further research is required to establish more precise quantitative measures of its endocrine-disrupting potency.

Endocrine Disruption Potential of Metabolites

The endocrine-disrupting potential of this compound's metabolites is an area that requires more extensive investigation. The primary metabolites of this compound include p-hydroxythis compound and this compound acid.[6] While the metabolism of this compound has been studied, there is a lack of specific data on the endocrine activity of these metabolites. Given that metabolites of other pesticides have been shown to possess endocrine-disrupting properties, it is crucial to evaluate the potential hormonal activity of this compound's degradation products to conduct a comprehensive risk assessment.[3]

Experimental Protocols

A variety of in vitro and in vivo assays are utilized to assess the endocrine-disrupting potential of chemicals like this compound. Below are detailed methodologies for key experiments.

Receptor Binding Assays

-

Objective: To determine the ability of a test chemical to bind to a specific hormone receptor (e.g., ER, AR, TR).

-

Principle: A competitive binding assay is performed using a radiolabeled form of the natural hormone (ligand) and a source of the receptor. The test chemical is added in increasing concentrations to compete with the radiolabeled ligand for binding to the receptor.

-

General Protocol:

-

Receptor Preparation: Receptors can be obtained from various sources, including rat uterine cytosol for ER, rat prostate cytosol for AR, or recombinant human receptors expressed in cell lines.

-

Incubation: The receptor preparation is incubated with a fixed concentration of the radiolabeled ligand (e.g., [³H]-estradiol for ER, [³H]-R1881 for AR) and varying concentrations of the test chemical.

-

Separation of Bound and Unbound Ligand: After incubation, the receptor-bound radiolabeled ligand is separated from the unbound ligand using methods such as dextran-coated charcoal or filtration.

-

Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

Data Analysis: The concentration of the test chemical that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is calculated.

-

Reporter Gene Assays

-

Objective: To determine if a test chemical can activate or inhibit the transcriptional activity of a hormone receptor.

-

Principle: Mammalian or yeast cells are genetically engineered to express a specific hormone receptor and a reporter gene (e.g., luciferase, β-galactosidase) under the control of a hormone-responsive element. When an agonist binds to the receptor, it activates the transcription of the reporter gene, leading to a measurable signal. An antagonist will inhibit this activation.

-

General Protocol:

-

Cell Culture and Transfection: A suitable cell line (e.g., HeLa, MCF-7) is cultured and transfected with plasmids containing the hormone receptor and the reporter gene construct.

-

Treatment: The transfected cells are treated with varying concentrations of the test chemical, alone (for agonist testing) or in combination with a known agonist (for antagonist testing).

-

Cell Lysis and Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

-

Data Analysis: For agonists, the concentration that produces 50% of the maximal response (EC50) is calculated. For antagonists, the concentration that inhibits 50% of the agonist-induced response (IC50) is determined.

-

Steroidogenesis Assays (e.g., H295R Cell Assay)

-

Objective: To assess the effect of a chemical on the production of steroid hormones.

-

Principle: The human adrenocortical carcinoma cell line (H295R) is used as it expresses most of the key enzymes required for steroidogenesis. The cells are exposed to the test chemical, and the levels of various steroid hormones (e.g., testosterone, estradiol) in the culture medium are measured.

-

General Protocol:

-

Cell Culture: H295R cells are cultured in a suitable medium.

-

Exposure: The cells are exposed to various concentrations of the test chemical for a defined period (e.g., 48 hours).

-

Hormone Measurement: The culture medium is collected, and the concentrations of steroid hormones are quantified using methods such as ELISA or LC-MS/MS.

-

Cell Viability: A cell viability assay is performed to ensure that the observed effects on hormone production are not due to cytotoxicity.

-

Data Analysis: The changes in hormone levels are analyzed to determine if the test chemical inhibits or induces steroidogenesis.

-

Aromatase Inhibition Assay

-

Objective: To specifically measure the inhibition of the aromatase enzyme.

-

Principle: The assay measures the conversion of a substrate (e.g., androstenedione or a fluorescent substrate) to an estrogen by a source of aromatase, which can be human placental microsomes or recombinant enzyme.

-

General Protocol:

-

Enzyme and Substrate Preparation: Aromatase enzyme and its substrate are prepared in a suitable buffer.

-

Incubation: The enzyme is incubated with the substrate and varying concentrations of the test chemical.

-

Product Quantification: The amount of estrogen produced is quantified. If a radiolabeled substrate is used, the release of tritiated water is measured. If a fluorescent substrate is used, the fluorescence of the product is measured.

-

Data Analysis: The concentration of the test chemical that inhibits 50% of the aromatase activity (IC50) is calculated.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and a typical experimental workflow for assessing endocrine disruption.

Figure 1: Antagonistic effects of this compound on hormone receptor signaling.

Figure 2: Inhibition of aromatase by this compound in the steroidogenesis pathway.

Figure 3: General experimental workflow for assessing endocrine disruption.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses endocrine-disrupting properties, primarily through the antagonism of estrogen, androgen, and thyroid hormone receptors, and the inhibition of aromatase. While qualitative effects have been identified, a significant gap exists in the availability of robust quantitative data, such as IC50 and EC50 values, which are crucial for accurate risk assessment. Furthermore, the endocrine-disrupting potential of this compound's metabolites remains largely unexplored.

Future research should focus on:

-

Generating comprehensive quantitative data: Conducting standardized in vitro assays to determine the IC50 and EC50 values for this compound and its stereoisomers on ER, AR, TR, and aromatase.

-

Investigating metabolite activity: Evaluating the endocrine-disrupting potential of major metabolites of this compound to understand the full toxicological profile of the parent compound.

-

Conducting in vivo studies: Performing targeted in vivo studies to confirm the endocrine-disrupting effects observed in vitro and to investigate the potential for adverse health outcomes at environmentally relevant exposure levels.

A more complete understanding of the endocrine-disrupting properties of this compound and its metabolites is essential for informed regulatory decisions and for safeguarding human and environmental health.

References

- 1. Stereoselective environmental behavior and biological effects of the chiral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. fao.org [fao.org]

The Aquatic Fate of Bitertanol: A Technical Guide to its Bioaccumulation and Persistence

For Immediate Release

[SHANGHAI, CN – November 10, 2025] – A comprehensive technical guide released today details the bioaccumulation and persistence of the fungicide Bitertanol in aquatic systems. This document, intended for researchers, scientists, and drug development professionals, synthesizes available data on the environmental fate of this compound, providing a critical resource for assessing its ecological impact.

This compound, a conazole fungicide, is characterized by its low solubility and high persistence in water, posing a moderate risk for bioaccumulation in aquatic organisms.[1] This guide provides a thorough examination of its environmental behavior, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and degradation pathways.

Quantitative Analysis of this compound's Environmental Fate

To facilitate a clear understanding of this compound's behavior in aquatic environments, the following tables summarize key quantitative data from various studies.

Table 1: Bioaccumulation and Persistence of this compound in Aquatic Systems

| Parameter | Value | Species/System | Source |

| Bioconcentration Factor (BCF) | 170 L/kg | Whole fish | [1] |

| Persistence in Water | Very persistent | Aquatic environments | [1] |

| Degradation Half-life (Water) | 24 - 27 days | Water/sediment system |

Table 2: Acute Ecotoxicity of this compound to Aquatic Organisms

| Endpoint | Value | Species | Source |

| 96-hour LC₅₀ | 2.14 mg/L | Freshwater Fish | [1] |

| 48-hour EC₅₀ | 4.9 mg/L | Daphnia magna |

Experimental Protocols for Environmental Assessment

The assessment of this compound's bioaccumulation and persistence relies on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Bioaccumulation Assessment (OECD 305)

The bioconcentration of this compound in fish is determined following the OECD Guideline 305, "Bioaccumulation in Fish: Aqueous and Dietary Exposure." This method is designed to measure the uptake of a chemical from water and its subsequent accumulation in fish tissues.

Experimental Workflow:

-

Acclimation: Test fish, typically a species like rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), are acclimated to laboratory conditions.

-

Exposure (Uptake Phase): Fish are exposed to a constant, sublethal concentration of this compound in a flow-through system for a defined period (e.g., 28 days). Water and fish tissue samples are collected at regular intervals.

-

Depuration Phase: After the exposure period, the remaining fish are transferred to a clean, this compound-free water environment. Fish tissue samples continue to be collected to measure the rate of elimination.

-

Analysis: The concentration of this compound in water and fish tissue is quantified using appropriate analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

-

BCF Calculation: The Bioconcentration Factor is calculated as the ratio of the concentration of this compound in the fish to the concentration in the water at steady state (BCFss). Alternatively, a kinetic BCF (BCFk) can be determined from the uptake and depuration rate constants.

References

The Pharmacokinetics and Absorption of Bitertanol in Rats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and absorption of the fungicide Bitertanol in rat models. The information is compiled from key regulatory evaluations and toxicological studies, offering insights into the compound's behavior in vivo. This document details its absorption, distribution, metabolism, and excretion (ADME) profile, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate understanding.

Executive Summary

This compound is readily absorbed following oral administration in rats, with subsequent extensive metabolism. The primary route of elimination is through the feces, largely driven by significant biliary excretion. The absorption and elimination kinetics appear to be dose-dependent, suggesting saturation at higher doses. The liver and kidneys are the main sites of tissue distribution for the absorbed radioactivity. Metabolism is extensive, involving hydroxylation, oxidation, and ether cleavage, leading to a range of metabolites excreted in both free and conjugated forms.

Experimental Protocols

The following sections detail the methodologies employed in pivotal pharmacokinetic studies of this compound in rats. These protocols are based on summaries from regulatory assessments, including those from the Joint FAO/WHO Meeting on Pesticide Residues (JMPR).

Study Designs for Oral and Intravenous Administration (Puhl & Hurley, 1983)

A key study investigated the absorption, distribution, and excretion of [U-phenyl-¹⁴C]this compound in rats under various dosing conditions. While the specific rat strain was not mentioned in the available summaries, Wistar rats were commonly used in other contemporary studies.

-

Radiolabeling: this compound was uniformly labeled with ¹⁴C on the phenyl moiety.

-

Animal Model: Male and female rats (5 per group).

-

Dosing Groups:

-

Group A (Single IV): A single intravenous dose of 100 mg/kg body weight was administered.

-

Group B (Single Oral): A single oral gavage dose of 100 mg/kg body weight was administered.

-

Group C (Repeated Oral): Rats received 14 daily oral doses of unlabeled this compound (100 mg/kg) followed by a single oral dose of ¹⁴C-labeled this compound (100 mg/kg).

-

Group D (High-Dose Oral): A single oral gavage dose of 1000 mg/kg body weight was administered.

-

-

Sample Collection:

-

Urine and feces were collected at 6 and 24 hours post-dosing, and then at 24-hour intervals for 7 days.

-

Serial blood samples were collected over the 7-day period.

-

Expired air was monitored for radioactivity.

-

Tissues were collected at sacrifice (7 days post-dosing) for residue analysis.

-

Biokinetics and Biliary Excretion Study (Klein, 1988a)

This study focused on the biokinetics of this compound following oral and intraduodenal administration to understand the role of biliary excretion.

-

Radiolabeling: this compound was uniformly labeled with ¹⁴C in the second ring of the biphenyl moiety.

-

Animal Model: Male and female rats.

-

Dosing Groups:

-

Oral Administration: A single oral dose of 10 mg/kg body weight was given to male and female rats.

-

Intraduodenal Administration: Male rats fitted with bile duct fistulas received a single intraduodenal dose of 10 mg/kg body weight.

-

-

Sample Collection:

-

Plasma, urine, and feces were collected over a 72-hour period.

-

For bile-fistulated rats, bile was also collected.

-

Organs and tissues were collected at sacrifice (72 hours post-dosing) for analysis of total radioactivity.

-

Analytical Methodology

While specific parameters for individual studies are not fully detailed in the summaries, the general analytical approach for determining this compound residues in animal products involves the following steps:

-

Extraction: Tissues, plasma, urine, or feces are extracted with an acetone/water mixture.

-

Liquid-Liquid Partition: The extract is partitioned with dichloromethane to separate this compound from aqueous components.

-

Clean-up: The organic phase is purified using gel permeation chromatography (GPC).

-

Determination: this compound is quantified by gas chromatography (GC) using a nitrogen-selective thermionic detector.[1]

Pharmacokinetic Data

The quantitative data from the key studies are summarized in the tables below.

Plasma Kinetics

After oral administration of 10 mg/kg, absorption commenced immediately.[1] The maximum plasma concentration was reached between 3 and 8 hours.[1] The terminal elimination half-life from plasma was approximately 26 hours.[1] Pharmacokinetic analysis indicated that absorption follows a first-order pattern at a 100 mg/kg dose but not at 1000 mg/kg, suggesting saturation of absorption, distribution, or elimination processes at high doses.[2][3]

Excretion

This compound is primarily excreted in the feces. Following intravenous administration, the predominance of fecal excretion indicates that biliary excretion is the main elimination pathway.[3]

Table 1: Recovery of Radioactivity (% of Administered Dose) after a Single 10 mg/kg Oral Dose (Klein, 1988a) [1]

| Excretion Route | Male Rats | Female Rats |

| Urine | 6.8% | 7.3% |

| Feces | 91.8% | 91.1% |

| Total Excreted | 98.6% | 98.4% |

Within 72 hours, excretion was nearly complete.[1] Studies with bile-fistulated male rats showed that approximately 81% of an intraduodenal dose was recovered in the urine, bile, and body (excluding the GI tract), confirming that the majority of the fecally eliminated substance is first absorbed and then excreted into the bile.[1]

Tissue Distribution

Radioactivity was rapidly distributed from the blood to peripheral tissues.[1] Seven days after dosing, only 0.2-0.4% of the administered radiolabel remained in the body.[2] The highest concentrations of residues were consistently found in the liver and kidneys.[1][2][3]

Table 2: Tissue Residues 72 hours after a Single 10 mg/kg Oral Dose of ¹⁴C-Bitertanol (Klein, 1988a) [1]

| Tissue | Concentration (µg equivalents/g) - Male Rats | Concentration (µg equivalents/g) - Female Rats |

| Liver | 0.165 | 0.229 |

| Kidney | 0.054 | 0.051 |

| Spleen | 0.007 | 0.008 |

| Fat | 0.021 | 0.024 |

| Muscle | 0.007 | 0.007 |

| Brain | 0.012 | 0.012 |

| Blood | 0.009 | 0.010 |

Metabolism

This compound is extensively metabolized in rats. The metabolite profiles are generally similar across different dosing regimens, although at a very high oral dose (1000 mg/kg), a much larger proportion of the parent compound is excreted unchanged.[1] The main metabolic reactions include:

-

Hydroxylation of the phenyl ring (para-position).

-

Hydroxylation of the tert-butyl moiety.

-

Oxidation of the tert-butyl alcohol to the corresponding carboxylic acid.

-

Ether cleavage.

-

Aryl O-methylation.[1]

Table 3: Identified Metabolites in Excreta of Rats (% of Recovered Radioactivity) (Puhl & Hurley, 1983) [1]

| Compound | 100 mg/kg IV (Male) | 100 mg/kg Oral (Male) | 1000 mg/kg Oral (Male) | 100 mg/kg IV (Female) | 100 mg/kg Oral (Female) | 1000 mg/kg Oral (Female) |

| This compound | 1.8 | 8.5 | 55.3 | 1.4 | 4.3 | 59.1 |

| p-hydroxythis compound | 8.6 | 7.2 | 3.9 | 7.5 | 6.6 | 3.0 |

| p-hydroxythis compound alcohol | 4.2 | 5.6 | - | 3.1 | 5.1 | - |

| This compound acid | 1.7 | 2.9 | 2.2 | 1.3 | 2.3 | 4.0 |

| p-hydroxythis compound acid | 3.5 | - | 2.2 | 3.0 | - | - |

Note: Table includes a selection of major identified metabolites. "---" indicates data not provided in the summary.

Visualizations

Experimental Workflows

The following diagrams illustrate the logical flow of the key pharmacokinetic experiments.

Caption: Workflow for the multi-group pharmacokinetic study in rats.

Caption: Workflow for the oral and intraduodenal administration study.

Metabolic Pathway

The biotransformation of this compound in rats proceeds through several key reactions as illustrated below.

Caption: Key metabolic transformations of this compound in rats.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary metabolites of the fungicide Bitertanol in various environmental matrices. It is designed to be a valuable resource for researchers, environmental scientists, and professionals involved in drug development and environmental risk assessment. This document details the metabolic fate of this compound in soil, water, and plants, presents quantitative data on its degradation, outlines detailed experimental protocols for analysis, and visualizes the key degradation pathways.

Introduction to this compound and its Environmental Fate

This compound, chemically known as 1-(biphenyl-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, is a broad-spectrum triazole fungicide used to control various fungal diseases in crops. As a chiral compound with two stereocenters, this compound exists as four stereoisomers. The environmental fate of this compound is of significant interest due to its potential for persistence and the formation of various transformation products. Its degradation is influenced by environmental conditions and exhibits stereoselectivity, with different isomers degrading at varying rates.

Primary Metabolites of this compound

The metabolism of this compound in the environment proceeds through several key pathways, including hydroxylation, oxidation, and cleavage of the molecule. The primary metabolites identified in soil, water, and plant matrices are summarized below.

Table 1: Primary Metabolites of this compound Identified in Environmental Samples

| Metabolite Name | Chemical Name | Common Code | Environmental Matrix | Reference |

| p-hydroxythis compound | 1-([1,1'-biphenyl]-4-yloxy)-1-(1H-1,2,4-triazol-1-yl)-3,3-dimethylbutane-2,4-diol | - | Plants | |